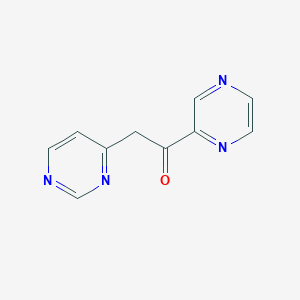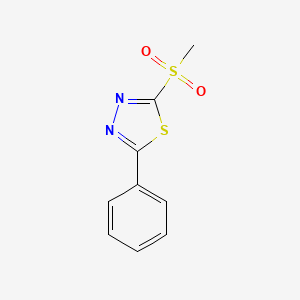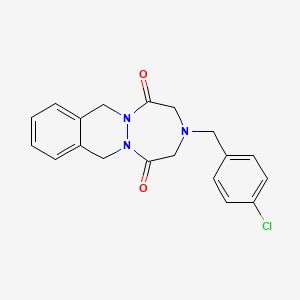
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide is a complex organic compound with the molecular formula C13H26N2O5 It is known for its unique structure, which includes a pyrrolidine ring substituted with multiple hydroxyl groups and a carboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide with 1,3,4-trihydroxybutan-2-ylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce halogenated derivatives .
Applications De Recherche Scientifique
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups play a crucial role in its binding to target molecules, influencing various biochemical processes. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in modulating enzyme activities and cellular signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,5,5-tetramethyl-3-pyrroline-3-carboxamide: A structurally similar compound with different functional groups.
4-hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl: Another related compound with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide stands out due to its unique combination of hydroxyl and carboxamide groups, which confer distinct chemical and biological properties. Its specific structure allows for versatile applications and interactions that are not observed in similar compounds .
Propriétés
Numéro CAS |
113788-70-8 |
|---|---|
Formule moléculaire |
C13H26N2O5 |
Poids moléculaire |
290.36 g/mol |
Nom IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19) |
Clé InChI |
AMPRMQJPOQBXQE-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3-Aminophenyl)-N-cyclopropylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12913364.png)

![(2S,4S)-1-tert-Butyl 2-(2-(9-(((2S,5S)-1-((S)-2-((methoxycarbonyl)amino)-3-methylbutanoyl)-5-methylpyrrolidine-2-carbonyl)oxy)-8-oxo-8,9,10,11-tetrahydro-5H-dibenzo[c,g]chromen-3-yl)-2-oxoethyl) 4-(methoxymethyl)pyrrolidine-1,2-dicarboxylate](/img/structure/B12913377.png)


![2,4-Diamino-6-[(3,4-dichlorophenyl)amino]pyrimidine-5-carbonitrile](/img/structure/B12913398.png)
![6,8-Dimethyl-2,3-dihydroimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B12913402.png)



![4-Chloro-2-methyl-6-phenylimidazo[1,5-a]pyrimidine](/img/structure/B12913444.png)
![2-Amino-5-(3-{[4-(6-chloro-5-oxohexyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12913452.png)

